

Fmoc-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-GIn(Trt)-OH	
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This technical guide provides an in-depth overview of **Fmoc-D-Gln(Trt)-OH**, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, function, and key quantitative data of this compound. Furthermore, it offers detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), accompanied by workflow visualizations to facilitate understanding and implementation.

Core Concepts: Chemical Identity and Function

Fmoc-D-GIn(Trt)-OH, with the systematic name N α -(9-Fluorenylmethoxycarbonyl)-Ny-trityl-D-glutamine, is a protected form of the non-proteinogenic amino acid D-glutamine. Its strategic design incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α -amino group and the bulky trityl (Trt) group on the side-chain amide.

The Fmoc group serves as a temporary protecting group, stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This characteristic is the cornerstone of Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.

The trityl (Trt) group acts as a permanent protecting group for the side-chain amide of the glutamine residue. This prevents undesirable side reactions during peptide synthesis, such as



dehydration or cyclization. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA). The use of the Trt group offers the advantage of good solubility in organic solvents commonly used in peptide synthesis.[1][2]

The primary function of **Fmoc-D-Gln(Trt)-OH** is to serve as a building block for the introduction of D-glutamine residues into a peptide sequence during Fmoc solid-phase peptide synthesis.[3] [4][5][6][7][8][9] The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable for therapeutic applications.

Quantitative Data Summary

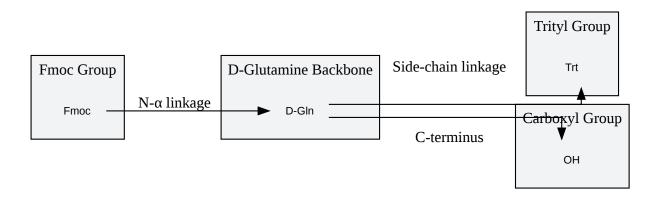
The following table summarizes the key quantitative physicochemical properties of **Fmoc-D-GIn(Trt)-OH**.

Property	Value	Reference
Molecular Formula	C39H34N2O5	[3][4][5][9]
Molecular Weight	610.70 g/mol	[3][4][5][9]
CAS Number	200623-62-7	[3][4][5]
Appearance	White to off-white powder or crystals	[3][4][9]
Melting Point	232-237 °C	[3][4]
Optical Activity ([α]22/D)	+13.4° (c = 1% in DMF)	[3][4]
Purity (HPLC)	≥98.0%	[8][9]
Solubility	Soluble in DMF	[1][2][10]
Storage Temperature	2-8°C	[3][4][8]

Visualizing the Structure and Process

To better illustrate the molecular structure and its role in peptide synthesis, the following diagrams are provided.

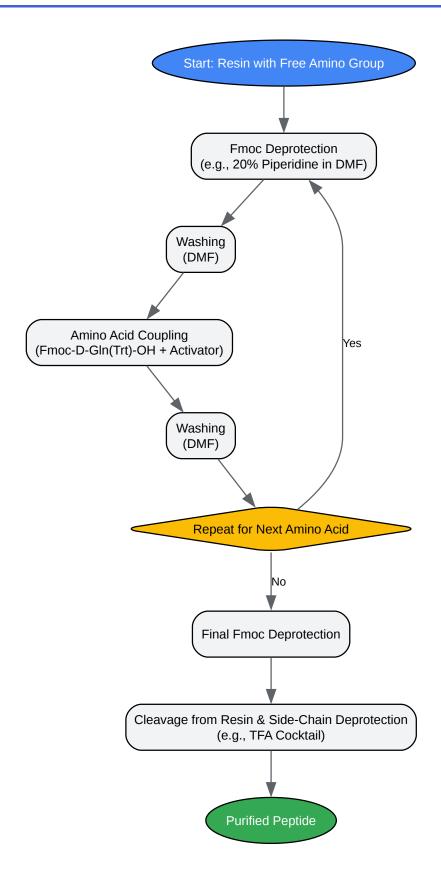




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Conceptual diagram of Fmoc-D-Gln(Trt)-OH structure.

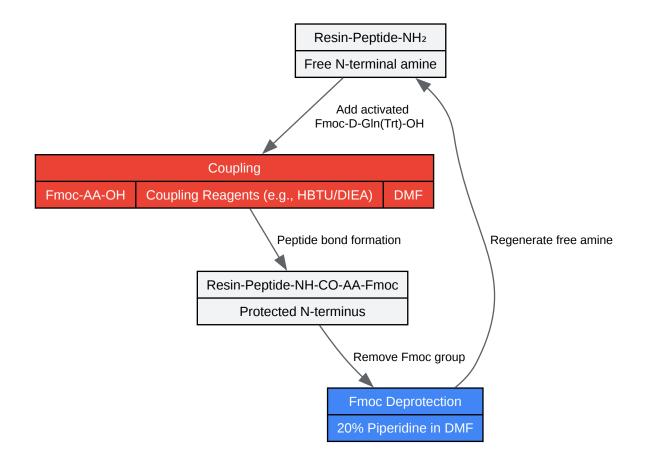




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High-level workflow of Fmoc solid-phase peptide synthesis.





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The core cycle of Fmoc-SPPS.

Experimental Protocols

The following sections provide a generalized, yet detailed, protocol for the incorporation of **Fmoc-D-GIn(Trt)-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

- Fmoc-D-Gln(Trt)-OH
- Solid support (e.g., Rink Amide resin, Wang resin)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade



- Piperidine
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
- Diethyl ether, cold
- · Acetonitrile (ACN), HPLC grade
- · Water, HPLC grade

Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating a single **Fmoc-D-Gln(Trt)-OH** residue. The cycle is repeated for each amino acid in the desired sequence.

- 1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
- 2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete Fmoc removal.



- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- 3. Coupling of Fmoc-D-Gln(Trt)-OH:
- In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add DIEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
- 4. Washing:
- After the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
- 5. Chain Elongation:
- Repeat steps 2-4 for the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group on D-glutamine, are removed.

- 1. Resin Preparation:
- After the final coupling and washing steps, wash the peptidyl-resin with DCM and dry it under vacuum.



2. Cleavage Cocktail Preparation:

 Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers is critical to prevent side reactions with sensitive amino acids. For peptides containing cysteine, EDT may be included.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.
- Gently agitate the mixture at room temperature for 2-4 hours. The trityl group is acid-labile and will be cleaved under these conditions.[5]
- 4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.
- A white precipitate of the crude peptide should form.
- Centrifuge the tube to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
- Dry the crude peptide pellet under vacuum.
- 5. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.



This comprehensive guide provides a foundational understanding of **Fmoc-D-GIn(Trt)-OH** and its application in peptide synthesis. For specific applications and troubleshooting, researchers are encouraged to consult specialized literature and resources.

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